(Z)-1,5-Octadien-3-one

Odor threshold GC-Olfactometry Vinyl ketones

(Z)-1,5-Octadien-3-one (CAS 65767-22-8, MW 124.18, C₈H₁₂O) is a naturally occurring α,β-unsaturated vinyl ketone belonging to the alka-1,5-dien-3-one homologous series. It is characterized by a conjugated diene system with (Z)-configuration at the C5–C6 double bond and a ketone at position The compound is a trace-level, high-impact odorant identified across diverse food matrices including grapes, green tea, tomato, rocket leaves, prawns, beer, and miso, where it elicits geranium-like, metallic olfactory notes.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 65767-22-8
Cat. No. B150987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1,5-Octadien-3-one
CAS65767-22-8
Synonyms(Z)-1,5-Octadien-3-one;  cis-1,5-Octadien-3-one;  (5Z)-1,5-Octadien-3-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)C=C
InChIInChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5-
InChIKeyVWYBQOFZVSNDAW-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-1,5-Octadien-3-one (CAS 65767-22-8) Procurement Guide: Key Physicochemical and Sensory Baseline


(Z)-1,5-Octadien-3-one (CAS 65767-22-8, MW 124.18, C₈H₁₂O) is a naturally occurring α,β-unsaturated vinyl ketone belonging to the alka-1,5-dien-3-one homologous series [1]. It is characterized by a conjugated diene system with (Z)-configuration at the C5–C6 double bond and a ketone at position 3. The compound is a trace-level, high-impact odorant identified across diverse food matrices including grapes, green tea, tomato, rocket leaves, prawns, beer, and miso, where it elicits geranium-like, metallic olfactory notes [2]. Its odor threshold in air is among the lowest recorded for any food odorant (0.003 ng/L), positioning it as a procurement-critical reference standard for ultra-trace aroma analysis and sensory research [1]. The commercial flavor material is typically supplied as an E/Z stereoisomer mixture (60–90% E-form, 10–40% Z-form under FEMA 4405/JECFA 1848); however, the (Z)-isomer is the dominant odor-active species driving sensory impact [3].

Workflow Ultra-trace aroma analysis & sensory reconstitution studies
Selection Z-isomer reference standard for isomer-specific odor potency
Context Geranium-like, metallic odorant with sub-ng/L threshold relevance

Why Generic Substitution with 1-Octen-3-one or the (E)-Isomer Fails for (Z)-1,5-Octadien-3-one in Sensory and Analytical Applications


Two classes of compounds are frequently considered interchangeable with (Z)-1,5-octadien-3-one: the saturated-analog vinyl ketone 1-octen-3-one (CAS 4312-99-6) and the geometric isomer (E)-1,5-octadien-3-one (CAS 65213-86-7). Both substitutions fail for quantifiable, structurally rooted reasons. (Z)-1,5-Octadien-3-one exhibits a ~13-fold lower odor detection threshold in air (0.003 ng/L) versus 1-octen-3-one (0.04 ng/L) and an ~467-fold lower threshold versus its (E)-isomer (1.4 ng/L), meaning equimolar substitution would catastrophically misrepresent odor potency by one to two orders of magnitude [1]. Furthermore, the odor character is qualitatively divergent: geranium-like, metallic for the (Z)-dienone versus mushroom-like, metallic for 1-octen-3-one, making them sensorially non-substitutable in aroma reconstitution models [1]. Even the FEMA GRAS mixture (predominantly E-isomer) cannot serve as a proxy for the Z-isomer in research settings, because the E-isomer is >400× less potent and contributes a different odor profile [2]. Below, quantitative evidence demonstrates exactly where (Z)-1,5-octadien-3-one is irreplaceable.

1-Octen-3-one (CAS 4312-99-6)
Mushroom-like odor profile diverges from geranium-like target; odor threshold is ~13× higher, which may misrepresent potency in sensory models.
(E)-Isomer & FEMA Mix (CAS 65213-86-7)
>400× less potent odorant with a different sensory character; E/Z mixture procurement may invalidate isomer-specific dose-response interpretation.

Quantitative Differentiation Evidence for (Z)-1,5-Octadien-3-one (CAS 65767-22-8) Versus Closest Analogs


Odor Threshold in Air: (Z)-1,5-Octadien-3-one vs. 1-Octen-3-one vs. (E)-1,5-Octadien-3-one – Direct Head-to-Head GC-O Comparison

In a controlled homologous-series study, odor thresholds in air were determined by GC-O on an SE-54 capillary column by two trained panelists. (Z)-1,5-Octadien-3-one yielded an odor threshold of 0.003 ng/L air [1]. This is 13.3× lower than 1-octen-3-one (0.04 ng/L air) and 467× lower than (E)-1,5-octadien-3-one (1.4 ng/L air), both measured under identical conditions [1]. The (Z)-dienone was also 200× more potent than its corresponding alcohol (Z)-1,5-octadien-3-ol (1.3 ng/L) [1].

Odor Threshold
Direct head-to-head comparison
0.003 ng/L (Z-dienone) vs 0.04 ng/L (1-octen-3-one) vs 1.4 ng/L (E-isomer)
Supports isomer-specific ultra-trace detection workflow
GC-O on SE-54; reported 13× and 467× lower threshold
Odor threshold GC-Olfactometry Vinyl ketones Structure-odor relationship

Odor Quality Divergence: Geranium-Like Metallic (Z-Dienone) vs. Mushroom-Like Metallic (1-Octen-3-one) – Cross-Study Sensory Consensus

Across multiple independent studies, (Z)-1,5-octadien-3-one is consistently described as geranium-like, metallic, green, leafy [1][2], whereas the closest structural analog 1-octen-3-one is consistently described as mushroom-like, metallic [1][3]. In the Lorber et al. homologous series, all (Z)-alka-1,5-dien-3-ones elicited geranium-like odor qualities, while alk-1-en-3-ones of matching carbon number (C8) were mushroom-like [1]. This descriptor bifurcation is not subtle: the Allamy et al. study demonstrated that (Z)-1,5-octadien-3-one contributes a dried fig nuance at 64–96 ng/L and a pure geranium note above 96 ng/L in must matrices [2].

Odor Quality Divergence
Cross-study comparable
Geranium-like, metallic (Z-dienone) vs mushroom-like, metallic (1-octen-3-one)
Descriptor mismatch may limit aroma model fidelity
Concentration-dependent dual character reported in must
Odor quality Sensory descriptor Aroma reconstitution Vinyl ketone

Sulfur Dioxide Reactivity: 60% Concentration Reduction in Must – A (Z)-1,5-Octadien-3-one-Specific Winemaking Parameter

Allamy et al. (2017) established a direct, quantifiable interaction between SO₂ and (Z)-1,5-octadien-3-one in grape must: addition of 30 mg/L sulfur dioxide caused a 60% decrease in free (Z)-1,5-octadien-3-one concentration [1]. This α,β-unsaturated ketone–bisulfite adduct formation is structurally enabled by the conjugated enone system and represents a matrix-specific fate pathway not universally shared by all vinyl ketones at equivalent magnitude. The analytical method developed for this study achieved an LOD of 0.15 ng/L and LOQ of 0.5 ng/L by SPME-GC-MS (CI, MeOH), enabling reliable quantification of this SO₂-sensitive ketone in sulfited musts for the first time [1].

SO₂ Reactivity in Must
Class-level inference
60% reduction at 30 mg/L SO₂ addition
Matrix-specific fate pathway; review for sulfited workflows
SPME-GC-MS (CI); LOD 0.15 ng/L, LOQ 0.5 ng/L
Sulfur dioxide adduct Wine aroma management Must sulfiting Ketone reactivity

Enzymatic Reduction Pathway Specificity: (Z)-1,5-Octadien-3-one → (Z)-5-Octen-3-one vs. 1-Octen-3-one → 3-Octanone by S. cerevisiae

Darriet et al. (2002) demonstrated that during alcoholic fermentation with nonproliferating Saccharomyces cerevisiae yeast cells, both 1-octen-3-one and (Z)-1,5-octadien-3-one undergo enzymatic reduction to significantly less odor-active ketones [1]. However, the reduction products differ structurally: 1-octen-3-one is reduced to 3-octanone (saturated ketone), while (Z)-1,5-octadien-3-one is reduced to (Z)-5-octen-3-one, retaining the (Z)-double bond but losing the conjugated enone system [1]. This differential metabolic fate explains the selective disappearance of the fungal/geranium character during fermentation of powdery-mildew-affected grapes, and means that monitoring (Z)-1,5-octadien-3-one depletion requires a compound-specific analytical target (Z)-5-octen-3-one rather than a generic ketone screen.

Enzymatic Reduction Fate
Cross-study comparable
S. cerevisiae reduces (Z)-dienone to (Z)-5-octen-3-one, not 3-octanone
Requires compound-specific marker for fermentation tracking
MDGC-MS analysis; structurally distinct metabolic pathway
Yeast metabolism Alcoholic fermentation Aroma de novo formation Enone reduction

Heat-Lability in Fermented Foods: FD Factor Reduction of (Z)-1,5-Octadien-3-one During Thermal Processing of Miso

Kumazawa et al. (2013) applied aroma extract dilution analysis (AEDA) to raw and heat-processed miso and identified (Z)-1,5-octadien-3-one as one of only three odorants whose FD factors decreased upon heat processing (alongside 1-octen-3-one and trans-4,5-epoxy-(E)-2-decenal), in contrast to methional which increased [1]. This thermal instability is a shared property among these vinyl ketones/metallic odorants, but the extent of FD factor reduction was specifically quantified for each compound. The study provides direct FD factor comparison between raw and heat-processed states, establishing that (Z)-1,5-octadien-3-one is a marker for fresh, unheated product aroma character [1].

Heat-Lability in Miso
Cross-study comparable
FD factor decreased upon heat processing (1 of 3 decreasing odorants)
Supports freshness-marker process-control context
AEDA of raw vs. heat-processed miso; 39 odor-active peaks
Heat processing Flavor dilution factor Miso aroma Process-induced aroma change

Beer–Seafood Metallic Off-Flavor: (Z)-1,5-Octadien-3-one Generation is 7.1× Lower in Sake Than in Beer

Kishimoto and Hisatsune (2024) developed an ultra-sensitive SBSE-PFBOA-GC-MS/MS method for quantifying (Z)-1,5-octadien-3-one at sub-ng/L levels in alcoholic beverages and demonstrated that when beer is paired with dried squid, the metallic odor arises from (Z)-1,5-octadien-3-one formation [1]. Crucially, they showed that in sake paired with the same dried squid, the mean (Z)-1,5-octadien-3-one generation was 7.1× lower than in beer [1]. This beverage-matrix-dependent generation is a compound-specific phenomenon, and the study confirmed that (Z)-1,5-octadien-3-one, not 1-octen-3-one, is the primary contributor to the metallic note under these pairing conditions [1]. The Doi et al. (2015) ASBC study corroborated that 1,5-octadien-3-one (ODO) is one of three main metallic flavor compounds in beer, but its concentration in fresh beer is below its odor threshold—making it a latent off-flavor risk that becomes activated under specific food-pairing conditions [2].

Beer–Seafood Off-Flavor
Direct head-to-head comparison
7.1× higher generation in beer vs sake when paired with dried squid
Beverage-matrix-dependent generation benchmark
SBSE-PFBOA-GC-MS/MS; sub-ng/L quantification
Beer off-flavor Metallic odor Food pairing SBSE-GC-MS/MS

Priority Application Scenarios for (Z)-1,5-Octadien-3-one (CAS 65767-22-8) Based on Quantitative Differentiation Evidence


Ultra-Trace Aroma Quantitation in Wine and Must Using Stable Isotope Dilution Assay (SIDA)

The validated SPME-GC-MS method (LOD 0.15 ng/L, LOQ 0.5 ng/L) developed by Allamy et al. [1] enables reliable quantification of (Z)-1,5-octadien-3-one in sulfited and unsulfited musts. Its established reactivity with SO₂ (60% reduction at 30 mg/L) [1] makes it a critical target analyte for assessing the impact of sulfiting regimes on dried fruit and geranium aroma notes in Merlot and Cabernet Sauvignon. The isotopically labeled internal standard [5,6-²H₂]-(Z)-1,5-octadien-3-one (d-I) has been synthesized and characterized, enabling accurate SIDA workflows [2]. Any laboratory conducting grape or wine aroma profiling should procure the pure (Z)-isomer rather than the commercial E/Z mixture to avoid quantification errors arising from the 467× odor potency differential between isomers [3].

Aroma Reconstitution and Omission Studies in Food Sensory Science

In aroma extract dilution analysis (AEDA) across diverse food matrices—prawns, lobster, miso, green tea, apricots, Cheddar cheese—(Z)-1,5-octadien-3-one consistently ranks among the highest FD factors (up to 1024–2048) [4][5][6]. Its geranium-like, metallic character is irreplaceable in recombinant models; omitting it or substituting with 1-octen-3-one introduces a mushroom note absent from the authentic food aroma profile [3]. The concentration-dependent sensory bifurcation (dried fig at 64–96 ng/L, geranium above 96 ng/L) [1] further necessitates precise dosing with authenticated (Z)-isomer to achieve the intended sensory note.

Beverage Off-Flavor Monitoring and Food-Pairing Sensory Science

The SBSE-PFBOA-GC-MS/MS method developed by Kishimoto and Hisatsune achieves sub-ng/L quantification of (Z)-1,5-octadien-3-one in beer and sake [7]. The demonstrated 7.1× matrix-dependent generation differential between beer and sake upon dried squid pairing provides a specific, measurable benchmark for evaluating beverage formulations, antioxidant strategies, or packaging interventions aimed at suppressing metallic off-flavors. The Doi et al. study [8] further establishes that (Z)-1,5-octadien-3-one, while below its odor threshold in fresh beer, becomes sensorially relevant under food-pairing conditions, making it a latent quality marker requiring proactive monitoring.

Fermentation Process Optimization: Tracking Vinyl Ketone Reduction by Yeast

The enzymatic reduction of (Z)-1,5-octadien-3-one to (Z)-5-octen-3-one by S. cerevisiae during alcoholic fermentation [9] provides a compound-specific metabolic marker for monitoring the disappearance of fungal/geranium off-notes in wines produced from powdery-mildew-affected grapes. This pathway is distinct from the parallel reduction of 1-octen-3-one to 3-octanone; thus, industrial fermentation monitoring requires the authentic (Z)-1,5-octadien-3-one standard and its reduction product (Z)-5-octen-3-one for accurate tracking. The heat-lability demonstrated in miso processing [5] further supports its use as a freshness marker in thermally processed fermented foods.

Application
Selection Property
Validation Focus
Ultra-Trace Aroma Quantitation (Wine/Must SIDA)
Isomer-specific potency and SO₂ reactivity
SIDA method accuracy; sulfiting-regime impact on geranium notes
Aroma Reconstitution & Omission Studies
Geranium-like, metallic odor character
Sensory model fidelity; concentration-dependent dual character
Beverage Off-Flavor Monitoring
Matrix-dependent metallic off-flavor generation
Beer/sake differential benchmark; antioxidant strategy evaluation
Fermentation Process Optimization
Yeast-mediated reduction pathway specificity
Tracking geranium-note disappearance via (Z)-5-octen-3-one marker
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